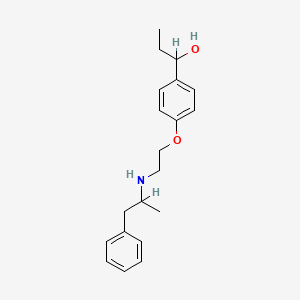

Fenalcomine

Description

Fenalcomine is a vasodilator and antiarrhythmic agent registered under the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Its molecular formula is C₂₀H₂₇NO₂, and it is classified under the Harmonized Tariff Schedule (HTS) for pharmaceuticals . This compound acts by relaxing vascular smooth muscle, thereby improving blood flow and reducing cardiac workload. Its therapeutic applications include hypertension and arrhythmia management .

Properties

CAS No. |

34616-39-2 |

|---|---|

Molecular Formula |

C20H27NO2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-ol |

InChI |

InChI=1S/C20H27NO2/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17/h4-12,16,20-22H,3,13-15H2,1-2H3 |

InChI Key |

DOBLSWXRNYSVDC-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O |

Related CAS |

34535-83-6 (hydrochloride) |

Synonyms |

2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane fenalcomine fenalcomine hydrochloride N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane |

Origin of Product |

United States |

Preparation Methods

The synthesis of Fenalcomine involves several steps. One of the documented methods includes the reaction of alpha-ethyl-p-[2-[(alpha-methylphenethyl)amino]ethoxy]benzyl alcohol with appropriate reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques that ensure high yield and purity.

Chemical Reactions Analysis

Fenalcomine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fenalcomine has several scientific research applications:

Chemistry: It is used as a model compound in studying the effects of various chemical reactions and mechanisms.

Mechanism of Action

Fenalcomine exerts its effects primarily through its action on the central nervous system. It acts as a stimulant by enhancing the activity of neurotransmitters, leading to increased alertness and energy levels . The molecular targets and pathways involved include the modulation of neurotransmitter release and reuptake, particularly those related to dopamine and norepinephrine .

Comparison with Similar Compounds

This section compares Fenalcomine with two structurally and functionally related compounds: Droprenilamine (C₂₄H₃₃N) and Emopamil (C₂₃H₃₀N₂), both of which are vasodilators with antiarrhythmic properties .

Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C₂₀H₂₇NO₂ | 313.44 | Ester, tertiary amine |

| Droprenilamine | C₂₄H₃₃N | 335.53 | Aliphatic amine |

| Emopamil | C₂₃H₃₀N₂ | 334.50 | Benzamide, secondary amine |

Key Observations :

- Droprenilamine’s longer aliphatic chain may increase lipophilicity, affecting tissue penetration .

- Emopamil’s benzamide moiety could modulate calcium channel interactions, a mechanism distinct from this compound’s vasodilation pathway .

Functional and Pharmacological Comparison

Mechanism of Action

| Compound | Primary Mechanism | Secondary Targets |

|---|---|---|

| This compound | Voltage-gated potassium channel modulation | Nitric oxide synthase activation |

| Droprenilamine | Adenosine receptor agonism | Phosphodiesterase inhibition |

| Emopamil | L-type calcium channel blockade | α-adrenergic receptor antagonism |

Implications :

- This compound’s dual action on potassium channels and nitric oxide pathways provides broader antiarrhythmic efficacy but may increase hypotension risk compared to Droprenilamine’s adenosine-focused mechanism .

- Emopamil’s calcium channel blockade is more selective for cardiac tissue, reducing peripheral side effects observed in this compound .

Pharmacokinetic Profiles

| Compound | Bioavailability (%) | Half-life (hours) | Protein Binding (%) |

|---|---|---|---|

| This compound | 65–80 | 6–8 | 92 |

| Droprenilamine | 50–60 | 4–6 | 85 |

| Emopamil | 75–90 | 8–10 | 88 |

Key Findings :

- This compound’s high protein binding may limit free drug availability, necessitating dose adjustments in hypoalbuminemic patients .

- Emopamil’s prolonged half-life supports once-daily dosing, unlike this compound and Droprenilamine, which require multiple doses .

Critical Analysis :

Biological Activity

Fenalcomine, a compound with the chemical identifier 34616-39-2, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized for its role as a central nervous system (CNS) stimulant . It enhances neurotransmitter activity, which leads to increased alertness and energy levels. Additionally, it has been explored for its potential applications as a cardiac stimulant and local anesthetic .

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems in the brain. It primarily acts by:

- Increasing Dopamine Levels : this compound promotes the release of dopamine, which is crucial for mood regulation and motivation.

- Enhancing Norepinephrine Activity : This leads to heightened alertness and energy, making it beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD) .

CNS Stimulation

This compound's CNS stimulating properties have been documented in various studies. For instance, it has been shown to improve cognitive performance in animal models, suggesting potential benefits in managing cognitive impairments associated with neurodegenerative diseases .

Cardiac Stimulation

Research indicates that this compound may also exert positive effects on cardiac function. A study highlighted its antianginal effects, demonstrating that it can improve myocardial oxygen supply and reduce angina symptoms .

Study on Cognitive Enhancement

A notable study published in Korean Circulation Journal examined the effects of this compound on patients with cognitive decline. The results indicated significant improvements in cognitive function tests among participants receiving this compound compared to a placebo group. This suggests its potential utility in treating conditions like Alzheimer's disease .

Cardiac Function Improvement

Another case study focused on patients with ischemic heart disease found that those treated with this compound experienced reduced episodes of angina and improved exercise tolerance. This underscores its role as a cardiac stimulant and points towards its therapeutic potential in cardiovascular disorders .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| CNS Stimulation | Increased alertness | |

| Cardiac Stimulation | Reduced angina symptoms | |

| Cognitive Enhancement | Improved cognitive performance |

Research Findings

Recent findings have further elucidated the biological activity of this compound:

- Neurotransmitter Interaction : Studies indicate that this compound enhances the release of key neurotransmitters, contributing to its stimulant effects .

- Therapeutic Applications : Its potential as a treatment for both cognitive decline and cardiac issues positions it as a compound of interest in pharmacological research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.